Benocyclidine
Overview
Description
Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class which is related to phencyclidine (PCP). It was first described in a patent application naming Marc Caron and colleagues at Duke University in 1997 . It acts as a potent and selective dopamine reuptake inhibitor (DRI) and a psychostimulant .
Molecular Structure Analysis
The molecular formula of Benocyclidine is C19H25NS . It is a tertiary amino compound that consists of cyclohexane having piperidin-1-yl and benzothiophen-2-yl groups attached at position 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Benocyclidine include a molecular weight of 299.47 g/mol . The melting point is not determined . It appears as a yellow powder .Scientific Research Applications
1. Neuroprotective and Anti-inflammatory Properties
Benocyclidine has been studied for its potential neuroprotective and anti-inflammatory effects, particularly in the context of neurological diseases. For example, in models of Huntington's disease, amyotrophic lateral sclerosis, and Parkinson's disease, benocyclidine has shown promise in delaying motor alterations, inflammation, and apoptosis (Blum et al., 2004).
2. Potential in Treating Neurodegenerative Disorders
Research has suggested that benocyclidine might be a novel therapeutic agent for relapsing-remitting multiple sclerosis. Studies in animal models indicate that it can suppress ongoing disease activity and limit disease progression, associated with immune deviation in the periphery and suppression of the inflammatory cascade in the central nervous system (Popovic et al., 2002).
3. Cardioprotective Effects
Benocyclidine has been investigated for its cardioprotective properties. Studies have shown that it can reduce necrotic and apoptotic cell death in myocardial cells, potentially offering a valuable strategy to ameliorate cardiac dysfunction and cell loss associated with ischemia/reperfusion injury (Scarabelli et al., 2004).
4. Antidepressant Effects
There is evidence suggesting the antidepressant effects of benocyclidine. A systematic review and meta-analysis of clinical trials have shown a significant antidepressant effect of benocyclidine compared to placebo, indicating its potential use in treating depression (Rosenblat & McIntyre, 2018).
5. Impact on Bone Metabolism
Studies have indicated that benocyclidine positively influences bone metabolism. It has been shown to promote osteoblast proliferation and osteogenic differentiation, suggesting its potential application in bone health and possibly in the treatment of osteoporosis (Wang et al., 2014).
6. Effects on Blood Pressure and Cardiovascular System
Research has examined the relationship between the plasma concentration of benocyclidine and its cardiovascular effects, such as reduction in blood pressure. This indicates its potential utility as an antihypertensive agent (Yun et al., 2005).
properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSVXQJPSWZXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042581 | |
Record name | Benocyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine | |
CAS RN |
112726-66-6 | |
Record name | BTCP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112726-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benocyclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENOCYCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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